Cenicriviroc Sulfone

Pharmacokinetics Hepatic Impairment Drug Metabolism

Quantifying the sulfone metabolite (M-I) in cenicriviroc drug products presents a significant analytical challenge, especially for ANDA submissions where full impurity profiling is mandatory. This certified reference standard of Cenicriviroc Sulfone provides a direct solution. - Enables accurate LC-MS/MS method development and validation per ICH Q2(R1) for the sulfone impurity. - Serves as a critical system suitability standard for resolving the sulfone peak from the parent API. - Supplied with a comprehensive Certificate of Analysis (COA) to support regulatory traceability for DMF and batch release testing.

Molecular Formula C41H52N4O5S
Molecular Weight 712.96
CAS No. 497223-22-0
Cat. No. B600877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCenicriviroc Sulfone
CAS497223-22-0
Synonyms8-[4-(2-Butoxyethoxy)phenyl]-1,2,3,4-tetrahydro-1-(2-methylpropyl)-N-[4-[[(1-propyl-1H-imidazol-5-yl)methyl]sulfonyl]phenyl]-1-benzazocine-5-carboxamide;  8-[4-(2-Butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[(1-propyl-1H-imidazol-5-yl)methyl]sulfonyl]phenyl]-1,
Molecular FormulaC41H52N4O5S
Molecular Weight712.96
Structural Identifiers
SMILESCCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)CC5=CN=CN5CCC)CC(C)C
InChIInChI=1S/C41H52N4O5S/c1-5-7-22-49-23-24-50-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)51(47,48)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cenicriviroc Sulfone: An Overview


Cenicriviroc Sulfone (CAS 497223-22-0) is a sulfone metabolite and structurally characterized derivative of cenicriviroc (CVC), an experimental dual CCR2/CCR5 antagonist originally developed for HIV and subsequently evaluated for non-alcoholic steatohepatitis (NASH) and liver fibrosis [1]. The parent compound cenicriviroc (CAS 497223-25-3) is a small-molecule entry inhibitor that blocks viral cellular entry and modulates inflammatory cell recruitment via chemokine receptor antagonism [2]. The sulfone analog features a sulfonyl group in place of the parent sulfoxide moiety (molecular weight 712.96 vs 696.96 for CVC), distinguishing it as both a potential metabolite and an analytical reference standard . Its primary utility lies in pharmaceutical development as a characterized impurity reference standard for analytical method validation, quality control, and regulatory submissions .

Product Class
Impurity Reference Standard
Analytical Role
Sulfone Metabolite / Degradant Marker
Workflow Fit
HPLC/UPLC impurity profiling & QC release

Why Cenicriviroc Sulfone Cannot Be Substituted


Cenicriviroc Sulfone is not the active pharmaceutical ingredient (API) and cannot be substituted for cenicriviroc or its mesylate salt in pharmacological studies. The structural conversion from sulfoxide (CVC) to sulfone eliminates the chiral center at the sulfur atom, fundamentally altering the molecule's stereoelectronic properties [1]. The sulfone derivative is recognized as a potential oxidative metabolite of cenicriviroc, formed via hepatic CYP-mediated oxidation pathways [2]. Its presence in drug substance or drug product must be monitored as an impurity; regulatory submissions (ANDAs, DMFs) require its quantification using fully characterized reference standards [3]. For researchers investigating cenicriviroc pharmacology, substituting the parent compound with the sulfone would invalidate receptor binding studies and functional assays. The deuterated analog (Cenicriviroc Sulfone-d9) further serves as a stable isotope-labeled internal standard in LC-MS/MS quantification of cenicriviroc and its metabolites in biological matrices [4].

Target Analyte / API
Cenicriviroc (Parent)
Sulfoxide functional group, chiral center at sulfur; pharmacological CCR2/CCR5 antagonist activity.
This Product (Sulfone)
Cenicriviroc Sulfone
Sulfonyl group replaces sulfoxide; achiral at sulfur; no intended pharmacological activity; impurity reference standard only.
Structural conversion eliminates stereoelectronic properties; substituting the sulfone for the API invalidates receptor binding and functional assays. The deuterated analog (Sulfone-d9) further differs in mass and is reserved as an internal standard for LC-MS/MS.

Cenicriviroc Sulfone: Key Analytical Evidence


Metabolite Exposure in Hepatic Impairment

In clinical pharmacokinetic studies, Cenicriviroc Sulfone is designated as metabolite M-I and exhibits distinct exposure profiles relative to the parent drug in populations with hepatic impairment. When cenicriviroc 150 mg was administered once daily for 14 days, the sulfone metabolite showed differential accumulation compared to the parent compound [1].

Metabolite Exposure in Hepatic Impairment
Reported clinical PK context
M-I AUC elevated in hepatic impairment
Distinct metabolite accumulation vs. parent drug; exposure profiles differ.
Phase 1 trial, Child-Pugh B vs healthy; data to verify in analytical method context.
Pharmacokinetics Hepatic Impairment Drug Metabolism

Reference Standard Purity vs. Parent API

Cenicriviroc Sulfone is supplied as a fully characterized reference standard with certified purity specifications essential for regulatory-compliant analytical method validation. Its molecular identity is defined by the sulfonyl group (S(=O)2) rather than the parent sulfoxide (S(=O)) . The standard is used to quantify this specific impurity in drug substance batches during QC release testing .

Reference Standard Purity vs. Parent API
Class-level inference
Δ 16.02 Da (one extra O)
Sulfonyl (S(=O)₂) identity confirmed; distinct retention time.
Certified reference standard with CoA; essential for regulatory impurity control.
Analytical Chemistry Quality Control Impurity Profiling

Deuterated Internal Standard for Bioanalysis

Cenicriviroc Sulfone-d9, the deuterated isotopologue of the sulfone metabolite, serves as a stable isotope-labeled internal standard (SIL-IS) for quantifying both parent cenicriviroc and its sulfone metabolite in biological matrices. The nine-deuterium labeling provides a mass shift sufficient to distinguish the internal standard from the analyte while maintaining near-identical chromatographic behavior and ionization efficiency [1].

Deuterated Internal Standard
Class-level inference
Mass shift +9 Da (d₉-isotopologue)
Matched SIL-IS for LC-MS/MS quantification in biological matrices.
Supports precision in human plasma/cerebrospinal fluid methods; structural dissimilar IS may compromise accuracy.
Bioanalysis Mass Spectrometry Pharmacokinetics

Impurity Control in API Synthesis

Cenicriviroc Sulfone is identified as a potential process-related impurity and oxidative degradation product in the synthesis of cenicriviroc API. The sulfone can form via over-oxidation of the sulfoxide moiety during manufacturing or upon storage of the drug substance [1]. Its control is mandated by ICH Q3A guidelines for new drug substances.

Impurity Control in API Synthesis
Class-level inference
ICH Q3A impurity category
Sulfone as potential oxidative degradant; must be controlled below reporting threshold.
Source: patent literature; validate specification with certified reference standard.
Process Chemistry Impurity Control Drug Manufacturing

Cenicriviroc Sulfone: Top Applications


Analytical Method for Impurity Profiling

Procure Cenicriviroc Sulfone as a certified reference standard when developing and validating HPLC or UPLC methods for quantifying the sulfone impurity in cenicriviroc drug substance and drug product. The standard enables accurate identification, system suitability testing, and calibration curve generation in accordance with ICH Q2(R1) guidelines. As demonstrated in regulatory impurity control frameworks, the sulfone represents a specific oxidative impurity that must be resolved from the parent sulfoxide peak and other process-related impurities, requiring a fully characterized reference material with documented purity and structural confirmation [1].

Pharmacokinetic and Metabolism Studies

Utilize Cenicriviroc Sulfone as an analytical reference for quantifying metabolite M-I in plasma, tissue, or hepatocyte incubation samples during cenicriviroc pharmacokinetic and metabolism studies. Clinical data from hepatic impairment trials confirm that the sulfone metabolite (M-I) exhibits distinct exposure profiles that differ from the parent drug, particularly in populations with compromised liver function [1]. The deuterated analog (Cenicriviroc Sulfone-d9) is specifically indicated as a stable isotope-labeled internal standard for LC-MS/MS bioanalytical method development, improving assay precision in biological matrix quantification [2].

Regulatory Submission Support

Procure Cenicriviroc Sulfone reference standard when preparing ANDA or DMF submissions for generic cenicriviroc drug products. Regulatory agencies require comprehensive impurity profiling and method validation data for all potential impurities exceeding ICH Q3A reporting thresholds. The sulfone, as a characterized oxidative impurity/degradant, must be included in forced degradation studies, stability-indicating method validation, and batch release specifications. The reference standard should be accompanied by a Certificate of Analysis documenting identity, purity, and traceability to support regulatory compliance [1].

Quality Control Release Testing

Employ Cenicriviroc Sulfone as a reference standard in QC laboratories for routine release testing of cenicriviroc API batches. The sulfone impurity must be monitored and controlled below established specification limits to ensure batch-to-batch consistency and compliance with pharmacopeial standards or internal specifications. Process patents for cenicriviroc synthesis explicitly identify oxidation-related impurities requiring control, and optimized manufacturing routes aim to minimize sulfone formation, underscoring its relevance as a critical quality attribute in API release [1].

Application
Selection Property
Validation Focus
Analytical Method for Impurity Profiling
Certified sulfone reference standard with documented purity
HPLC/UPLC peak resolution vs. parent sulfoxide; system suitability and calibration per ICH Q2(R1)
Pharmacokinetic / Metabolism Studies
Sulfone metabolite M-I reference; deuterated analog as SIL-IS
LC-MS/MS bioanalytical method accuracy in hepatic-impaired matrices
Regulatory Submission Support
Traceable reference standard with CoA
Forced degradation and stability-indicating method validation per ANDA/DMF requirements
Quality Control Release Testing
Characterized impurity marker for batch consistency
Specification compliance; monitoring of oxidative impurity in API batches
Selection guide based on reference standard characterization and impurity-control requirements. Verify CoA for current lot purity and identity before method deployment.
Quote Request

Request a Quote for Cenicriviroc Sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.